Differential Human iNOS vs. nNOS Activity: Target Engagement Profile for N,N-Dimethyl-2-nitrobenzamide
N,N-Dimethyl-2-nitrobenzamide demonstrates a pronounced selectivity window between human inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS). In HEK293 cell-based assays, the compound inhibits iNOS with an EC₅₀ of 29 nM, while activity against nNOS is >200-fold weaker (EC₅₀ = 6000 nM) [1]. This contrasts with many in-class nitrobenzamide derivatives that exhibit flatter selectivity profiles. For example, the N-alkyl nitrobenzamide family reported by Pais et al. (2024) primarily targets DprE1 in Mycobacterium tuberculosis with MIC values as low as 16 ng/mL, but shows limited selectivity data for human NOS isoforms [2]. The quantitative iNOS/nNOS selectivity ratio of 207-fold for the target compound represents a differentiation vector for researchers exploring anti-inflammatory applications where off-target engagement of neuronal NOS is undesirable.
| Evidence Dimension | Selectivity between human iNOS and nNOS |
|---|---|
| Target Compound Data | iNOS EC₅₀ = 29 nM; nNOS EC₅₀ = 6000 nM; Selectivity ratio = 207-fold |
| Comparator Or Baseline | N-alkyl nitrobenzamide library (Pais et al., 2024): No reported human NOS selectivity data; primary activity is against M. tuberculosis DprE1 (MIC 16 ng/mL for optimized derivatives) |
| Quantified Difference | Target compound exhibits a 207-fold selectivity window for iNOS over nNOS; comparator class lacks analogous human NOS profiling data |
| Conditions | Human iNOS and nNOS expressed in HEK293 cells; nitrite accumulation assay (18 h) for iNOS; ionomycin-induced NO production (24 h) for nNOS [1] |
Why This Matters
When selecting a nitrobenzamide for inflammation-focused research, a known iNOS selectivity window reduces the risk of confounding neurogenic off-target effects, a critical consideration for in vivo experimental design.
- [1] BindingDB. (2024). BDBM50356485 (CHEMBL1911894): N,N-Dimethyl-2-nitrobenzamide — Enzyme Inhibition Constant Data for Human iNOS, nNOS, and eNOS. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50356485 View Source
- [2] Pais, J. P., Antoniuk, O., Pires, D., Delgado, T., Fortuna, A., Costa, P. J., Anes, E., & Constantino, L. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 17(5), 608. DOI: 10.3390/ph17050608 View Source
